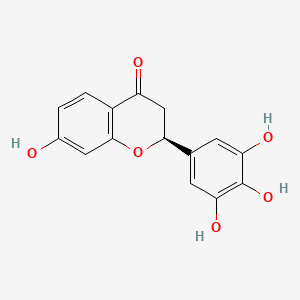
Robtin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Robtin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the seeds of Cassia tora or the plant Sophora yunnanensis . The chemical synthesis of this compound involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of flavonoid precursors and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes harvesting the plant material, followed by extraction using solvents such as ethanol or methanol. The extract is then purified using techniques like chromatography to isolate this compound in its pure form .
化学反応の分析
Types of Reactions
Robtin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce dihydroflavonoids .
科学的研究の応用
作用機序
The mechanism of action of Robtin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in cardiovascular function . It has been shown to inhibit nitric oxide production, which plays a role in its cardiotonic activity . The compound also interacts with signaling pathways that regulate cellular processes, contributing to its bioactive effects .
類似化合物との比較
Robtin is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include other flavonoids such as quercetin, kaempferol, and naringenin . These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivities .
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and anti-inflammatory effects.
Naringenin: Exhibits antioxidant and anti-inflammatory activities.
This compound stands out due to its cardiotonic activity, which is not commonly observed in other flavonoids .
特性
IUPAC Name |
(2S)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPNYDYGMFMXLQ-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of Robtin and where has it been found in nature?
A1: this compound is a flavanone, a class of flavonoids. Its structure consists of a dihydroflavonol core with hydroxyl groups at positions 3', 4', 5', and 7'. [] It has been identified as a constituent of black locust (Robinia pseudoacacia) wood. []
Q2: How does the structure of this compound compare to other related flavonoids found in black locust wood?
A2: Black locust wood contains a variety of phenolic compounds. Along with this compound, other related flavonoids identified include:
- (+)-Leucorobinetinidin: A flavan, meaning it lacks the carbonyl group at the 4 position found in this compound. []
- Dihydrorobinetin: A flavanonol, possessing a hydroxyl group at the 3 position, which this compound lacks. []
- Robinetin: A flavonol, featuring a double bond between carbons 2 and 3, absent in the this compound structure. []
Q3: Beyond black locust wood, are there other known sources of this compound in nature?
A3: While the provided research highlights this compound in black locust wood, it has also been isolated from the heartwood of acacia (Robinia pseudoacacia). [] Further research is needed to fully understand the distribution and potential roles of this compound in various plant species.
Q4: What methods have been used to identify and quantify this compound in plant extracts?
A4: Researchers have employed techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and HPLC coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry/Mass Spectrometry (HPLC-DAD/ESI-MS/MS) to identify and quantify this compound within complex plant extracts. [] These methods allow for separation, identification, and quantification of individual compounds, providing valuable insights into the chemical composition of plant materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
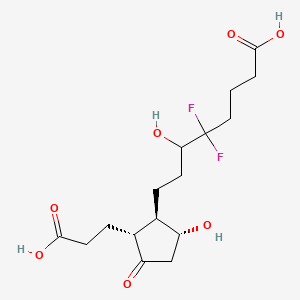
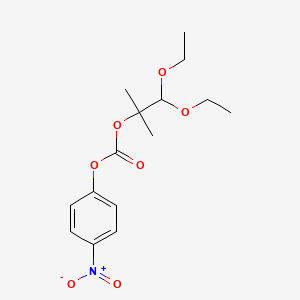
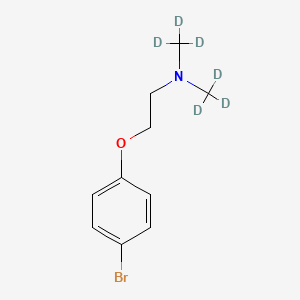
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)
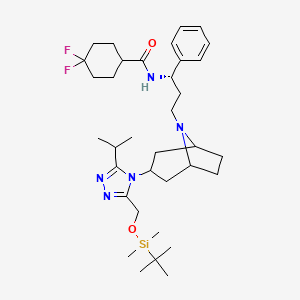
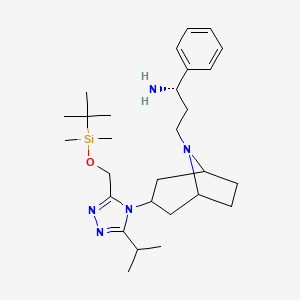

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)

